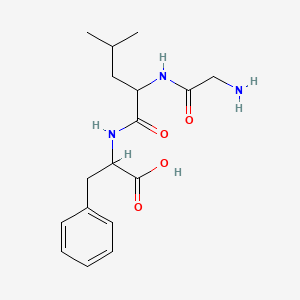

Glycylleucylphenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25N3O4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |

InChI Key |

TVUWMSBGMVAHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Glycylleucylphenylalanine and Analogues

Chemical Synthesis Approaches for Glycylleucylphenylalanine

Chemical synthesis remains a cornerstone for producing peptides, offering versatility and control over the final product. The primary methods involve either a solid or liquid-phase approach.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble polymer resin. bachem.combeilstein-journals.org This technique simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.com

The synthesis of this compound via SPPS would typically commence from the C-terminus (phenylalanine) attached to the resin. The process involves repeated cycles of deprotection and coupling. A common strategy is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. beilstein-journals.orgnih.gov

The general cycle for SPPS of this compound is as follows:

Resin Loading: The first amino acid, Fmoc-L-Phenylalanine, is anchored to a suitable solid support, such as a 2-chlorotrityl chloride resin. acs.org

Fmoc Deprotection: The Fmoc group is removed from phenylalanine using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. acs.orgvaia.com

Coupling: The next amino acid, Fmoc-L-Leucine, is activated and coupled to the free amino group of the resin-bound phenylalanine. This is followed by the coupling of Fmoc-Glycine.

Cleavage: Once the sequence is complete, the tripeptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). polypeptide.com

Activation of the carboxylic acid group of the incoming amino acid is critical for efficient peptide bond formation. Common coupling reagents are used to facilitate this step.

| Parameter | Description | Common Reagents/Conditions |

| Strategy | Nα-Protecting Group Chemistry | Fmoc (base-labile), Boc (acid-labile) |

| Solid Support | Insoluble polymer resin | Polystyrene-based resins (e.g., Wang, Rink Amide), PEG-modified resins. nih.gov |

| Coupling Reagents | Activate the incoming amino acid | Carbodiimides (DCC, DIC) with additives (HOBt, HOAt), Aminium/Uronium salts (HBTU, HATU). acs.orgamericanpeptidesociety.org |

| Deprotection | Removal of the temporary Nα-protecting group | 20-40% Piperidine in DMF (for Fmoc). acs.org |

| Cleavage | Release of the final peptide from the resin | Trifluoroacetic acid (TFA) with scavengers. polypeptide.com |

This table provides an overview of common components and conditions used in Solid-Phase Peptide Synthesis.

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. bachem.com While it can be more labor-intensive due to the need for purification after each step, it is highly suitable for large-scale synthesis. nih.gov

The synthesis of this compound in solution can be performed by either stepwise elongation or by fragment condensation. In a stepwise approach, protected amino acids are added one by one. For fragment condensation, smaller peptide fragments (e.g., Gly-Leu and Phe) could be synthesized separately and then joined. nih.gov

Key to this technique is the use of protecting groups for the N-terminus, C-terminus, and any reactive side chains to prevent unwanted side reactions. Coupling reagents are essential for activating the carboxyl group of one amino acid to react with the amino group of another. americanpeptidesociety.org Recent advancements focus on minimizing purification steps, for instance, by using "Group-Assisted Purification" (GAP) chemistry, where a purification auxiliary is attached to the peptide, allowing for simple extraction-based purification. nih.govrsc.org

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Activates the carboxyl group by forming a reactive O-acylisourea intermediate. americanpeptidesociety.org |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms an active ester or acylphosphonium intermediate. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms a highly reactive active ester with additives like HOBt or HOAt. nih.gov |

| Anhydrides | Propylphosphonic anhydride (B1165640) (T3P®) | Promotes amidation through a biomimetic approach, generating water-soluble by-products. mdpi.com |

This table outlines major classes of coupling reagents used in solution-phase peptide synthesis.

Maintaining the stereochemical integrity of the chiral centers in leucine (B10760876) and phenylalanine is paramount during synthesis. Racemization can be a significant side reaction, particularly during the activation of the carboxyl group. psu.edu The choice of coupling reagents and reaction conditions is critical to prevent this. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization. americanpeptidesociety.org

The synthesis of specific stereoisomers or derivatives of this compound often requires specialized, stereocontrolled methods. For instance, the synthesis of peptidomimetics where a peptide bond is replaced by a surrogate, such as a fluoroalkene, has been achieved. acs.org In one study, a Gly-Phe fluoroalkene dipeptide isostere was synthesized using an asymmetric approach involving the alkylation of a tin dienolate with a chiral auxiliary before being incorporated into a larger peptide via SPPS. acs.org Another approach to creating derivatives involves the intramolecular cyclization of N-chloroacetyl amino acid derivatives to form β-lactam structures, which can serve as constrained amino acid analogues. acs.org

Furthermore, visible light-promoted C(sp3)-H glycosylation has been used to create C-glycopeptidomimetic derivatives of Gly-Leu-Phe with high stereoselectivity. semanticscholar.org This highlights the advanced chemical strategies available for producing complex and stereochemically defined peptide analogues.

Enzymatic and Biochemical Synthesis of this compound

Enzymatic methods for peptide synthesis offer several advantages over chemical approaches, including high stereospecificity, mild reaction conditions, and minimal need for side-chain protection, which aligns with the principles of green chemistry. psu.edu

This compound can be generated in biological systems through the breakdown of larger proteins. This process, known as proteolysis, is carried out by enzymes called proteases or peptidases. qiagenbioinformatics.combritannica.com These enzymes catalyze the hydrolysis of peptide bonds. tudublin.ie

Proteases can be classified as exopeptidases, which cleave amino acids from the ends of a protein chain, or endopeptidases, which cleave internal peptide bonds. tudublin.iemdpi.com The generation of a specific tripeptide like Gly-Leu-Phe would depend on the presence of larger protein precursors with this sequence and the action of proteases with the appropriate specificity to cleave on either side of the tripeptide sequence. In cellular processes, proteolysis is essential for protein turnover, maturation of precursor proteins, and nutrient absorption. qiagenbioinformatics.combritannica.com

While the primary route for peptide formation in cells is ribosomal protein synthesis, direct enzymatic synthesis of small peptides is also possible. taylorandfrancis.com Proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions, such as in low-water environments or frozen aqueous solutions. psu.edunih.gov This approach is highly stereospecific and avoids racemization. psu.edu

For example, enzymes like α-chymotrypsin, papain, and thermolysin have been used for the enzymatic synthesis of peptide fragments. nih.gov A study demonstrated the synthesis of H-Gly-Phe-Leu-NH2 with a yield of 56% at room temperature and 84% in a frozen state using α-chymotrypsin. psu.edu Another method, solid-to-solid synthesis, has been catalyzed by glycyl endopeptidase for peptides like Z-Gly-Phe-NH2 and Z-Gly-Leu-NH2. researchgate.net These chemo-enzymatic strategies combine the advantages of both chemical and biological methods for efficient and specific peptide synthesis. psu.edu

Structural Elucidation and Conformational Dynamics of Glycylleucylphenylalanine

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable tools for determining the three-dimensional arrangement of atoms in a molecule. In the context of peptides like Glycylleucylphenylalanine, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful, non-destructive method for investigating the structure and dynamics of molecules in solution. glycopedia.eunih.gov For peptides, NMR can determine the ensemble of conformations that exist in equilibrium, providing a dynamic picture of the molecule's flexibility. nih.gov This is particularly important for flexible peptides like this compound, whose biological activity may depend on their ability to adopt specific shapes. nih.govnih.gov

Key NMR parameters used in conformational analysis include:

Chemical Shifts: These are sensitive to the local electronic environment of each nucleus and can provide initial information about the peptide's secondary structure. glycopedia.eu

Nuclear Overhauser Effect (NOE): NOEs provide information about the distances between protons that are close in space, which helps to define the three-dimensional fold of the peptide.

Although specific high-resolution NMR studies solely focused on this compound are not extensively detailed in the provided search results, the general application of NMR to study peptide conformation is well-established. nih.govauremn.org.br For instance, the analysis of spin-spin couplings can reveal the lack of free rotation in certain bonds and the population ratios of different staggered conformers. researchgate.net The combination of various NMR experiments allows for the determination of a set of distance and angular restraints that can be used to calculate a family of structures representing the conformational ensemble of the peptide in solution. nih.gov

X-ray Crystallography for this compound Structure Determination

X-ray crystallography is a technique that provides a high-resolution, static picture of a molecule's three-dimensional structure in its crystalline state. wikipedia.orgnih.gov The process involves crystallizing the molecule of interest and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

While X-ray crystallography is a primary method for determining the atomic structure of biological macromolecules, obtaining suitable crystals of small, flexible peptides can be challenging. glycoforum.gr.jp Highly flexible molecules often hinder the crystallization process. glycoforum.gr.jp There are no specific search results detailing a solved X-ray crystal structure for this compound itself. However, the principles of the technique remain relevant. If a crystal structure were available, it would provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of one possible conformation of the molecule. This information would be invaluable for validating and refining computational models. wikipedia.orgcrelux.com

Computational Approaches for Conformational Analysis

Computational methods complement experimental techniques by providing a theoretical framework to explore the conformational landscape of molecules like this compound. These approaches can predict stable conformations, estimate their relative energies, and simulate their dynamic behavior.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. internet-academy.org.ge These methods are computationally efficient and allow for the exploration of a wide range of conformations. Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the flexibility and dynamic behavior of the molecule. nih.govfrontiersin.org

A conformational search of the immunostimulating tripeptide Gly-Leu-Phe-NH2 using molecular mechanics has shown that the molecule has a limited set of stable, low-energy conformations characterized by a folded backbone. internet-academy.org.ge The calculations revealed that the most stable conformations adopt a "ff" shape, which is significantly more stable than other shapes by more than 2.0 kcal/mol. internet-academy.org.ge This stability is attributed to efficient interactions between the Glycine (B1666218) and Phenylalanine residues. internet-academy.org.ge A key feature of the global minimum energy conformation is a quasi-cyclic structure formed by a hydrogen bond between the N-terminal amino group and the C-terminal carbonyl group. internet-academy.org.ge

| Conformation Shape | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|

| ff | 0.0 | Efficient interactions between Gly and Phe residues |

| Other shapes | >2.0 | Less stable conformations |

The dihedral angles of the backbone and side chains for the optimal conformations were also determined through these calculations. internet-academy.org.ge

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a more accurate description of the electronic structure and energetics of a molecule compared to molecular mechanics. nih.govmdpi.com These methods can be used to calculate the energies of different conformations with high accuracy, providing a detailed conformational energy landscape. nih.gov

While computationally more expensive, QC methods are crucial for refining the structures obtained from molecular mechanics and for accurately ranking the relative energies of different conformers. conflex.netnrel.gov For instance, methods like Density Functional Theory (DFT) can be employed to optimize the geometry of different conformers and calculate their vibrational frequencies to confirm that they are true energy minima. nih.gov The combination of QC calculations with implicit solvation models can also be used to estimate the relative free energies of conformations in solution. mdpi.com

Predicting Bioactive Conformations and Flexibility

A primary goal of conformational analysis is to identify the "bioactive conformation" – the specific three-dimensional shape a molecule adopts when it binds to its biological target. nih.govnih.gov Understanding the bioactive conformation is essential for structure-based drug design.

Computational studies on Gly-Leu-Phe-NH2 suggest that its limited set of stable, folded structures is important for its biological activity. internet-academy.org.ge The quasi-cyclic structure stabilized by a hydrogen bond is thought to provide the necessary form for ligand-receptor interaction. internet-academy.org.ge By understanding the conformational preferences and flexibility of this compound, researchers can design new analogs with improved binding affinity and biological activity. internet-academy.org.ge The knowledge of the conformational ensemble in solution can provide viable candidates for the bioactive conformation. nih.gov Computational approaches, such as combining molecular dynamics with quantum mechanics, can help generate and rank these conformational ensembles. ub.edu

Structure-Activity Relationship (SAR) Studies via Conformational Analysis

The biological activity of the tripeptide this compound (Gly-Leu-Phe) is intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of this molecule is therefore crucial for elucidating the structure-activity relationship (SAR) that governs its interactions with biological targets. Both experimental techniques, such as X-ray crystallography, and computational approaches, like molecular mechanics, have been employed to investigate the spatial arrangement of Gly-Leu-Phe and correlate its structure with its immunostimulating properties.

Research has revealed that Gly-Leu-Phe possesses a defined set of stable, low-energy conformations that are essential for its biological function. nih.gov X-ray analysis of L-glycyl-L-leucyl-L-phenylalanine hemihydrate has provided precise data on its crystalline structure, offering a static glimpse into its conformational preferences. nih.goviucr.org Complementary computational studies have explored the dynamic nature of the peptide in a simulated environment, identifying the most probable and energetically favorable shapes the molecule can adopt. nih.gov

A key finding from these studies is that the biological activity of Gly-Leu-Phe is associated with a folded, compact structure. nih.gov This conformation is stabilized by intramolecular interactions, leading to a quasi-cyclic arrangement. It is hypothesized that this specific three-dimensional shape is necessary for the peptide to effectively bind to its receptor, initiating the cascade of events that leads to its observed biological effects, such as immunostimulation. nih.gov The presence of intermolecular hydrogen bonds in its crystalline state further highlights the importance of such interactions in stabilizing conformations that are likely relevant to its activity. nih.gov

The detailed research findings from these structural elucidation efforts are presented in the tables below, summarizing the key parameters of the Gly-Leu-Phe structure.

Research Findings on the Conformational Analysis of this compound

The following tables present data from both X-ray crystallographic analysis and computational modeling of this compound, providing insights into its structural and energetic properties.

Table 1: Crystallographic Data for L-Glycyl-L-leucyl-L-phenylalanine Hemihydrate nih.goviucr.org

This table outlines the fundamental crystallographic parameters determined from the X-ray diffraction analysis of the tripeptide.

| Parameter | Value |

| Molecular Formula | C₁₇H₂₅N₃O₄·0.5H₂O |

| Molecular Weight | 344.4 |

| Crystal System | Monoclinic |

| Space Group | B2 |

| a | 18.299 (6) Å |

| b | 18.781 (6) Å |

| c | 5.917 (3) Å |

| γ | 110.65 (3)° |

| Volume | 1902.9 (10) ų |

| Z | 4 |

| Calculated Density | 1.202 Mg m⁻³ |

| Hydrogen Bonds | Five intermolecular hydrogen bonds observed |

Table 2: Energy Parameters of Optimal Conformations of Gly-Leu-Phe-NH₂ from Molecular Mechanics Calculations nih.gov

This table details the energy contributions of the intra- and inter-residue interactions in the stable conformations of the amidated form of the tripeptide, as determined by computational methods. The data highlights the interactions that stabilize the folded structure of the molecule.

| Interaction Type | Energy Contribution (kcal/mol) |

| Intra-residue | |

| Gly | - |

| Leu | - |

| Phe | - |

| Inter-residue | |

| Gly-Leu | - |

| Gly-Phe | - |

| Leu-Phe | - |

| Total Energy | Lowest-energy conformations are of the ff shape, which are >2.0 kcal/mol more stable than other shapes. |

Note: Specific energy values for each interaction were presented in the source as a table demonstrating the relative contributions, with the key finding being the significant stability of the ff shape due to efficient Gly-Phe interactions.

Table 3: Dihedral Angles of Low-Energy Structures of Gly-Leu-Phe-NH₂ nih.gov

This table presents the calculated dihedral angles (in degrees) for the backbone and side chains of the low-energy conformations of the tripeptide amide. These angles define the specific three-dimensional folding pattern of the molecule.

| Angle | Residue | Conformation 1 | Conformation 2 | Conformation 3 | Conformation 4 |

| φ | Gly | - | - | - | - |

| ψ | Gly | - | - | - | - |

| φ | Leu | - | - | - | - |

| ψ | Leu | - | - | - | - |

| χ¹ | Leu | - | - | - | - |

| χ² | Leu | - | - | - | - |

| φ | Phe | - | - | - | - |

| ψ | Phe | - | - | - | - |

| χ¹ | Phe | - | - | - | - |

| χ² | Phe | - | - | - | - |

Note: The source article provides a detailed table with specific numerical values for the dihedral angles of four different backbone forms. The presentation here is a template of the data provided in the research.

Biochemical Interactions and Cellular Mechanisms of Glycylleucylphenylalanine

Modulation of Cellular Signaling Pathways

Investigation of Phosphoinositide Metabolism Modulation

Research has shown that Glycylleucylphenylalanine influences phosphoinositide metabolism, a crucial signaling pathway involved in various cellular processes. openaccessjournals.com The presence of GLF leads to an increase in phosphoinositide metabolism, which is evident by the release of the second messenger inositol (B14025) trisphosphate (IP3). openaccessjournals.comresearchgate.net This liberation of IP3 is associated with an enhancement in membrane fluidity. openaccessjournals.com Studies have demonstrated that GLF enhances the breakdown of phosphoinositides, with the maximum production of IP3 occurring at a concentration of 10⁻⁷ M. researchgate.net

Effects on Oxidative Burst and Reactive Oxygen Species Generation

This compound has been observed to affect the oxidative burst and the generation of reactive oxygen species (ROS) in phagocytic cells. openaccessjournals.comresearchgate.net The oxidative burst is a rapid release of ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), used by immune cells to destroy pathogens. wikipedia.org GLF increases the production of superoxide anion by human polymorphonuclear leukocytes (PMNs), thereby enhancing the oxidative burst response. openaccessjournals.comresearchgate.net This stimulating effect on PMN chemiluminescence and superoxide anion generation has been shown to be concentration-dependent, with notable peaks in the oxidative response occurring around 10⁻⁹ M and 10⁻⁴ M. researchgate.net The response to GLF, in terms of O₂⁻ generation, mimics the phorbol (B1677699) myristate acetate (B1210297) response, characterized by a lag period followed by a gradual increase in O₂⁻ release until a plateau is reached. researchgate.net

Immunomodulatory Activities at the Cellular Level

The immunomodulatory properties of this compound are primarily centered on its ability to stimulate the functions of phagocytic cells, which are key components of the innate immune system. openaccessjournals.comresearchgate.net

Stimulation of Phagocytic Cell Functions (e.g., Macrophages, Polymorphonuclear Leukocytes)

This compound has been identified as a stimulator of phagocytic cells, including macrophages and polymorphonuclear leukocytes (PMNs). openaccessjournals.comresearchgate.netfrontiersin.org This tripeptide has been shown to increase phagocytosis by both human and murine macrophages. researchgate.net Macrophages are versatile cells of the innate immune system that engulf and digest cellular debris, pathogens, and cancer cells. assaygenie.comimmunopaedia.org.za Similarly, PMNs, which are the most abundant type of white blood cell, are among the first responders to infection and play a critical role in eliminating pathogens through phagocytosis. assaygenie.com The stimulation of these cells by GLF suggests a significant role in enhancing the body's initial defense against invading microorganisms. openaccessjournals.com

Mechanisms of Enhanced Host Defense against Pathogens (e.g., Klebsiella pneumoniae infection)

The stimulatory effects of this compound on phagocytic cells translate into an enhanced host defense against pathogenic infections. researchgate.net Notably, this tripeptide has been shown to protect mice against Klebsiella pneumoniae infection. researchgate.net K. pneumoniae is a Gram-negative bacterium that can cause severe infections, particularly in individuals with weakened immune systems. frontiersin.org The host defense against this pathogen relies heavily on the innate immune system, where phagocytic cells like macrophages and neutrophils are crucial for bacterial clearance. nih.govnih.gov By augmenting the function of these cells, GLF contributes to a more effective immune response against K. pneumoniae. researchgate.net

Neurobiological Interactions and Potential Mechanisms

Currently, there is limited direct research available specifically detailing the neurobiological interactions and mechanisms of this compound. However, the broader context of peptide and amino acid interactions within the nervous system suggests potential areas for future investigation. The endocannabinoid system, a key neuromodulatory system, is influenced by various lipids and peptides and plays a role in stress response and other neurological processes. nih.govnih.gov Further research is needed to determine if this compound has any direct or indirect effects on such neurobiological pathways.

Antioxidant Mechanisms at the Molecular Level

The tripeptide this compound (Gly-Leu-Phe) has been identified as a bioactive peptide with potential antioxidant properties. Derived from the enzymatic hydrolysis of α-lactalbumin, a major whey protein, its antioxidant capacity is intrinsically linked to its specific amino acid sequence and the inherent properties of its constituent residues: Glycine (B1666218), Leucine (B10760876), and Phenylalanine. researchgate.netmdpi.com While direct and extensive research on the isolated tripeptide's antioxidant mechanism is still emerging, studies on larger peptides containing the Gly-Leu-Phe sequence provide significant insights into its potential for free radical scavenging and mitigating oxidative stress.

At the molecular level, the antioxidant action of peptides like this compound can be attributed to several mechanisms. These include the direct scavenging of free radicals through hydrogen or electron donation, and the chelation of pro-oxidant metal ions. The structural arrangement and the nature of the amino acid side chains are crucial in determining the potency and mechanism of action. researchgate.net

Detailed Research Findings

Research into protein hydrolysates has consistently shown that certain peptide sequences possess notable antioxidant activity. The presence of hydrophobic amino acids, such as Leucine and Phenylalanine, is believed to enhance the peptide's ability to interact with and neutralize lipid-based radicals. Glycine, with its simple structure, provides flexibility to the peptide backbone, which can facilitate its interaction with free radicals. researchgate.net

Similarly, a synthesized tetrapeptide, L-Gly-Leu-Phe-Pro , derived from a natural anticancer cycloheptapeptide, was evaluated for its antioxidant capacity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The study reported that the tetrapeptide exhibited significant antioxidant activity. ujconline.net The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, leading to a color change that is quantifiable. ujconline.net

The tables below summarize the findings from studies on peptides containing the this compound sequence.

Table 1: Antioxidant Activity of a Gly-Leu-Phe Containing Hexapeptide

| Peptide Sequence | Source | Assay | Measured Activity | Reference |

|---|---|---|---|---|

| Gly-Leu-Phe-Gly-Pro-Arg | Seabass Skin Gelatin Hydrolysate | ABTS Radical Scavenging Activity | 81.41 mmol TE/µmol peptide | researchgate.net |

TE: Trolox Equivalents

Table 2: Antioxidant Activity of a Gly-Leu-Phe Containing Tetrapeptide

| Peptide Sequence | Source | Assay | Observation | Reference |

|---|

These findings, while not on the isolated this compound tripeptide, strongly suggest that this sequence is a key contributor to the observed antioxidant effects. The constituent amino acids play specific roles:

Phenylalanine , an aromatic amino acid, can donate electrons from its phenyl group to stabilize free radicals.

Leucine , a hydrophobic amino acid, may facilitate the peptide's access to lipid-soluble radicals within cell membranes. researchgate.net

Glycine can donate a proton from its backbone to neutralize radicals and provides conformational flexibility to the peptide. researchgate.net

The collective action of these residues within the this compound structure suggests a multifactorial antioxidant mechanism, capable of acting on different types of reactive oxygen species (ROS). Further research focusing specifically on the isolated tripeptide is needed to fully elucidate its molecular interactions and quantify its precise antioxidant capacity.

Molecular Recognition and Receptor Binding Studies of Glycylleucylphenylalanine

Identification and Characterization of Specific Receptor Binding Sites

Research has demonstrated that the biological activity of Glycylleucylphenylalanine may be linked to the existence of specific binding sites on human phagocytic blood cells. nih.gov Studies using radiolabeled [3H]GLF have shown that it specifically binds to polymorphonuclear leukocytes (PMNL) and monocytes. nih.gov This binding is saturable, indicating a finite number of receptor sites. nih.gov The leukemic promyelocytic cell line HL-60, when differentiated into granulocyte-like or macrophage-like cells, further corroborates these findings, with [3H]GLF binding to both differentiated cell types. nih.gov

To investigate the interaction between ligands like this compound and their receptors, various assay methodologies are employed. These techniques are essential for determining the presence and quantity of ligand-receptor complexes. wikipedia.org

Scintillation Proximity Assay (SPA): SPA is a powerful, bead-based technology that allows for the rapid and sensitive measurement of molecular interactions in a homogeneous system, eliminating the need for a separation step to remove unbound ligand. nih.govrevvity.com In this assay, the receptor target is attached to a microbead containing a scintillant. youtube.com When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the scintillant to transfer energy from its radioactive decay, resulting in the emission of light that can be detected. revvity.comyoutube.com This method is highly adaptable for high-throughput screening. nih.govresearchgate.net

Electrochemiluminescence-based Assays (ECL): ECL technology offers a non-radioactive, high-throughput alternative for ligand binding assays. mesoscale.com In a typical setup, receptor membranes are immobilized on electrodes. mesoscale.com A ligand labeled with an ECL-active species, such as a ruthenium complex, is then introduced. mesoscale.comgoogle.com The binding of the labeled ligand to the receptor is detected through an electrochemically triggered light reaction. mesoscale.com This method has been shown to be highly sensitive, with a large assay window and high throughput capabilities. mesoscale.com

Quantitative analysis of ligand-receptor interactions provides crucial parameters that describe the binding affinity and kinetics. giffordbioscience.comnicoyalife.com

Dissociation Constant (Kd): This value represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. promegaconnections.com A lower Kd value signifies a higher binding affinity between the ligand and its receptor. giffordbioscience.compromegaconnections.com For [3H]GLF binding to plasma membrane preparations of human PMNL, Scatchard analysis revealed two distinct classes of binding sites: high-affinity sites with a Kd of 2.3 ± 1.0 nM and low-affinity sites with a Kd of 26.0 ± 3.5 nM. nih.gov

Inhibition Constant (Ki): The Ki value is a measure of the potency of a compound in inhibiting the binding of another ligand to a receptor. giffordbioscience.comsciencesnail.com It is an indirect measure of binding affinity. nih.gov Competition binding assays with [3H]GLF have shown that its binding is inhibited by various analogous peptides in a concentration-dependent manner. nih.gov

The following table summarizes the binding characteristics of [3H]this compound on human polymorphonuclear leukocyte (PMNL) membranes.

| Binding Site Class | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| High-Affinity | 2.3 ± 1.0 | 60 ± 9 |

| Low-Affinity | 26.0 ± 3.5 | 208 ± 45 |

Structure-Based Ligand Design for Receptor Interaction

Structure-based ligand design is a powerful methodology used to develop novel molecules with high affinity and specificity for a biological target. wiley.comethernet.edu.et This approach relies on the three-dimensional structural information of the target receptor to design ligands that are complementary in shape and chemical properties to the binding site. wiley.com By understanding the key interactions between this compound and its receptor, medicinal chemists can design new peptides or small molecules with improved properties. wiley.comnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and affinities of newly designed compounds. ifpan.edu.plpreprints.org

Allosteric Modulation and Conformational Changes upon Binding

The binding of a ligand to its receptor can induce conformational changes in the protein, a fundamental aspect of molecular recognition that can lead to allosteric modulation. nih.govuniversiteitleiden.nl Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a change in the receptor's conformation that, in turn, affects the binding or efficacy of the primary ligand. rsc.orgplos.org

Upon binding of a peptide ligand, a receptor may undergo significant conformational rearrangements. nih.gov For instance, studies on other protein-peptide interactions have shown that loops within the binding groove can become stabilized and ordered upon ligand binding. nih.gov These conformational shifts can create a more favorable binding pocket for the ligand. nih.gov While specific studies on the conformational changes induced by this compound are not detailed in the provided results, it is a general principle that ligand binding can alter the receptor's three-dimensional structure. researchgate.netmdpi.comandrews.edu

Comparative Analysis with Homologous Peptides and Analogues

To understand the structural requirements for binding to the this compound receptor, comparative analyses with homologous peptides and analogues are conducted. nih.gov In competition binding assays, the ability of various related peptides to displace [3H]GLF from its binding sites on human PMNL membranes was investigated. nih.gov

The results showed that peptides such as LLF, GLY, LLY, and RGDGLF could inhibit the binding of [3H]GLF in a concentration-dependent manner. nih.gov In contrast, peptides like RGD, RGDS, and the chemotactic peptide f-Met-Leu-Phe (f-MLF) did not show significant inhibition, except that the direct analog MLF competed with labeled GLF at high concentrations. nih.gov This indicates a degree of specificity in the receptor's recognition of the this compound structure. nih.gov

The following table summarizes the inhibitory effects of various peptides on the specific binding of [3H]this compound.

| Peptide Analogue | Inhibitory Effect on [3H]GLF Binding |

| LLF | Concentration-dependent inhibition |

| GLY | Concentration-dependent inhibition |

| LLY | Concentration-dependent inhibition |

| RGDGLF | Concentration-dependent inhibition |

| RGD | No significant inhibition |

| RGDS | No significant inhibition |

| VEPIPY | No significant inhibition |

| f-Met-Leu-Phe (f-MLF) | No significant inhibition |

| MLF | Competition at high concentrations |

Peptidomimetic Design and Development Based on Glycylleucylphenylalanine

Rationale for Peptidomimetic Design from Natural Peptides

Natural peptides like Glycylleucylphenylalanine (GLF) are fundamental signaling molecules in a vast array of physiological processes. However, their direct application as therapeutic agents is often hindered by inherent pharmacological limitations. The primary challenges are poor metabolic stability and low bioavailability. Peptides are rapidly degraded by proteases in the body, leading to very short in vivo half-lives. Furthermore, their typically polar nature and conformational flexibility can impede efficient absorption and transport across biological membranes.

Peptidomimetics are designed to overcome these drawbacks. longdom.org They are small, protein-like molecules that mimic the three-dimensional structure and pharmacophore of a natural peptide but incorporate chemical modifications to improve their drug-like properties. longdom.org The goal of designing peptidomimetics based on a lead peptide like GLF is to create analogues with enhanced metabolic stability, improved bioavailability, and potentially higher receptor affinity and selectivity, while retaining the essential structural features responsible for the biological activity. longdom.org This rational design process transforms a transient biological messenger into a viable therapeutic candidate.

Strategies for Enhancing Metabolic Stability and Receptor Affinity

To improve the therapeutic potential of peptides such as this compound, several chemical strategies are employed to increase their resistance to enzymatic degradation and optimize their interaction with biological targets. These strategies generally involve modifying the peptide backbone, altering amino acid side chains, or introducing conformational constraints through cyclization.

Peptide Backbone Modifications and Pseudopeptides

Key backbone modification strategies include:

N-methylation: The substitution of an amide proton with a methyl group (N-methylation) can sterically hinder the approach of proteases and can also influence the local conformation, sometimes favoring a bioactive state. For GLF, N-methylation could be introduced at the nitrogen of the Leucine (B10760876) or Phenylalanine residue.

Peptide Bond Isosteres: The scissile amide bond (-CO-NH-) can be replaced with a non-hydrolyzable surrogate. Common isosteres include reduced amide bonds (pseudopeptides, -CH₂-NH-), retro-inverso peptides (where the direction of an amide bond is reversed), and thioamide bonds (-CS-NH-).

Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with their D-enantiomers at specific sites can confer significant resistance to proteolysis, as proteases are highly stereospecific. A D-Phenylalanine substitution in a GLF analogue could dramatically increase its half-life. Similarly, the incorporation of β-amino acids extends the peptide backbone by an extra carbon atom, altering its conformational preferences and making it resistant to standard peptidases.

| Modification Strategy | Chemical Change | Primary Effect on Peptide | Hypothetical GLF Analogue Example |

| N-Methylation | Replacement of amide H with -CH₃ | Increased protease resistance; altered conformation | Glycyl-(N-Me)Leucyl-Phenylalanine |

| Reduced Amide Bond | -CO-NH- bond is reduced to -CH₂-NH- | Non-hydrolyzable bond; increased flexibility | Glycyl-ψ[CH₂-NH]-Leucyl-Phenylalanine |

| D-Amino Acid Substitution | L-amino acid replaced with D-amino acid | High resistance to proteolysis | Glycyl-Leucyl-(D)-Phenylalanine |

| β-Amino Acid Insertion | α-amino acid replaced with a β-amino acid | Altered backbone structure; protease resistance | Glycyl-Leucyl-(β)-Phenylalanine |

Side Chain Isosteres and Constraints

The side chains of amino acids are crucial for receptor recognition and binding affinity. Modifying these side chains can fine-tune the peptide's pharmacological profile. This involves either replacing a side chain with a bioisostere (a chemical group with similar physical or chemical properties) or introducing constraints to limit its rotational freedom.

For a peptide like GLF, the bulky, hydrophobic side chains of Leucine and Phenylalanine are key features.

Side Chain Isosteres: The isobutyl side chain of Leucine could be replaced by other aliphatic groups, such as in 2-aminohexanoic acid (Ahx), to probe the size and shape of the receptor's binding pocket. nih.gov The phenyl ring of Phenylalanine could be substituted or replaced with other aromatic or non-aromatic cyclic structures to explore interactions. For instance, replacing Phenylalanine with O-benzyl-tyrosine (Tyr(OBn)) has been shown to dramatically increase affinity in some peptide systems by providing additional beneficial interactions within the receptor pocket. acs.org

Conformational Constraints (χ-Space Control): The biological activity of a peptide is often dependent on a specific spatial orientation of its side chains (defined by the dihedral angles, χ). nih.gov Introducing chemical modifications that restrict the rotation around the Cα-Cβ bond can lock the side chain into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. nih.gov This can be achieved by introducing bulky groups, such as an indole (B1671886) moiety on the phenyl ring of Phenylalanine, or by using α,α-disubstituted amino acids. nih.gov

| Modification Strategy | Chemical Change | Primary Effect on Peptide | Hypothetical GLF Analogue Example |

| Aliphatic Isostere | Leucine replaced with 2-aminohexanoic acid (Ahx) | Probes receptor pocket size; alters hydrophobicity | Glycyl-Ahx-Phenylalanine |

| Aromatic Isostere | Phenylalanine replaced with O-benzyl-tyrosine | Increases affinity through new binding interactions | Glycyl-Leucyl-Tyr(OBn) |

| Side Chain Constraint | Phenylalanine replaced with α-methyl-phenylalanine | Restricts side chain rotation (χ-space); enhances helicity | Glycyl-Leucyl-(α-Me)Phe |

Cyclic Peptidomimetics and Conformationally Constrained Analogues

Cyclization is a powerful strategy for transforming a flexible linear peptide into a more rigid, conformationally constrained molecule. nih.gov This rigidity offers several advantages: it protects against degradation by exopeptidases (which cleave from the ends of a peptide), reduces the entropic cost of binding to a receptor, and can lock the peptide into its bioactive conformation, thus increasing affinity and selectivity. nih.gov

For a short peptide like GLF, several cyclization strategies are possible:

Head-to-Tail Cyclization: The N-terminal glycine (B1666218) can be linked to the C-terminal phenylalanine via an amide bond to form a cyclic tripeptide. However, for peptides shorter than seven residues, this can be challenging and may lead to dimerization. nih.gov

Side-Chain to Backbone/Side-Chain Cyclization: Functional groups can be introduced into the side chains to allow for the formation of a cyclic structure. For example, replacing Glycine with Aspartic acid and Phenylalanine with a Lysine derivative would allow for the formation of a lactam bridge between the side chains, creating a cyclic analogue with a defined conformation.

The choice of cyclization strategy depends on the desired final conformation and the key residues involved in receptor binding.

Computational Design of this compound-Inspired Mimetics

Computational chemistry and molecular modeling are indispensable tools in the rational design of peptidomimetics. These in silico methods allow for the rapid evaluation of large numbers of potential drug candidates, prioritizing the most promising structures for chemical synthesis and biological testing, thereby saving significant time and resources.

In Silico Screening and Molecular Docking

In silico screening and molecular docking are central to the computational design of mimetics inspired by GLF. dovepress.com This process involves computationally predicting how well a library of virtual compounds will bind to a specific biological target.

The typical workflow is as follows:

Target Identification and Preparation: A three-dimensional structure of the target receptor for GLF is obtained, either through experimental methods like X-ray crystallography or through homology modeling if the experimental structure is unavailable.

Virtual Library Generation: A large database of compounds is assembled. This library can consist of known drugs, commercially available chemicals, or virtually generated molecules based on the GLF scaffold with various backbone and side-chain modifications.

Pharmacophore-Based Screening: A pharmacophore model is created based on the key chemical features of GLF (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. The virtual library is then filtered to select only those molecules that match this pharmacophore.

Molecular Docking: The filtered compounds are then "docked" into the binding site of the target receptor using specialized software. jscimedcentral.com The docking algorithm samples numerous possible conformations and orientations (poses) of the ligand within the binding site and calculates a "docking score" for each, which estimates the binding affinity. jscimedcentral.comnih.gov

Hit Identification and Optimization: Compounds with the best docking scores and favorable interactions with key amino acid residues in the binding site are identified as "hits." longdom.org These hits serve as lead compounds for further optimization, either computationally or through direct chemical synthesis and testing.

This computational approach allows researchers to explore a vast chemical space and rationally design novel GLF mimetics with a high probability of possessing the desired therapeutic properties.

| Computational Design Step | Description | Purpose in GLF Mimetic Design |

| 1. Target Identification | Obtain a 3D structure of the biological target (e.g., a GPCR or enzyme). | Provides the structural basis for docking simulations. |

| 2. Library Generation | Create a large, diverse collection of virtual compounds. | To screen a wide range of chemical structures inspired by the Gly, Leu, and Phe residues. |

| 3. Pharmacophore Screening | Filter the library based on the essential 3D chemical features of GLF. | Rapidly eliminates unsuitable molecules, focusing computational effort on promising candidates. |

| 4. Molecular Docking | Simulate the binding of each candidate to the target's active site. | To predict the binding pose and estimate the binding affinity (docking score). |

| 5. Post-Docking Analysis | Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) of top-scoring compounds. | To select the most promising candidates ("hits") for synthesis and experimental validation. |

De Novo Design Approaches

De novo design, or design from scratch, offers a powerful strategy for creating novel peptidomimetics that are structurally distinct from the parent peptide while retaining its key pharmacophoric features. This approach is particularly useful when the goal is to develop non-peptide ligands with improved pharmacokinetic properties.

One of the primary considerations in the de novo design of Gly-Leu-Phe-based peptidomimetics is the identification of the essential pharmacophores required for opioid receptor interaction. For enkephalin-related peptides, these are typically the aromatic rings of the phenylalanine residue and a terminal amino group (analogous to the tyrosine in enkephalins), which are crucial for receptor recognition and subsequent physiological effects. acs.org The design process then involves arranging these key functional groups on a non-peptide scaffold in a spatially similar orientation to their conformation in the bioactive peptide.

Computational methods are central to modern de novo design. Generative deep-learning frameworks, for example, can be employed to create novel chemical structures with putative activity at a specific target, such as the kappa-opioid receptor (KOR). acs.org These models are trained on known active compounds and can generate entirely new chemotypes that are then prioritized for synthesis and biological evaluation based on their predicted interactions with the receptor. acs.org

A common strategy in de novo design is the use of a rigid template or scaffold to present the key pharmacophoric groups. For instance, a piperazine (B1678402) scaffold has been successfully used to mimic the bioactive conformation of delta-opioid peptide ligands. acs.orgnih.gov This approach allows for the precise positioning of essential groups, such as phenol (B47542) and phenyl moieties, to mimic the hydrophobic character of the parent peptide, which is critical for binding affinity and selectivity. acs.orgnih.gov

The following table illustrates a hypothetical de novo design workflow for a Gly-Leu-Phe peptidomimetic targeting an opioid receptor:

| Step | Description | Key Considerations |

| 1. Pharmacophore Identification | Analyze the structure of Gly-Leu-Phe and related endogenous opioid peptides to identify essential functional groups for receptor binding. | Aromatic ring of Phenylalanine, hydrophobic side chain of Leucine, and the peptide backbone arrangement. |

| 2. Scaffold Selection | Choose a rigid, non-peptidic scaffold to hold the pharmacophores in the correct spatial orientation. | Piperazine, cyclopropane, or other constrained ring systems. |

| 3. Computational Modeling | Use molecular modeling software to virtually attach the pharmacophoric groups to the scaffold and predict the binding affinity and conformation at the target receptor. | Docking simulations, molecular dynamics, and free energy calculations. |

| 4. Chemical Synthesis | Synthesize the most promising computationally designed molecules. | Multi-step organic synthesis. |

| 5. Biological Evaluation | Test the synthesized compounds for their binding affinity to the target receptor and their functional activity (agonist or antagonist). | Radioligand binding assays and in vitro functional assays. |

Structure-Based Design Principles for Targeted Interactions

Structure-based design relies on the three-dimensional structural information of the target receptor, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands with high affinity and selectivity. When a high-resolution structure of the target receptor is available, it provides a detailed map of the binding pocket, allowing for the rational design of molecules that can fit snugly and form favorable interactions.

For Gly-Leu-Phe peptidomimetics targeting opioid receptors, structure-based design can be used to optimize the interactions of the leucine and phenylalanine side chains with specific sub-pockets within the receptor. For example, studies on HIV capsid binders containing phenylalanine have shown that the phenylalanine core can form extensive hydrophobic interactions within the target protein, and modifications to the linker portion can significantly influence activity. mdpi.com This principle can be applied to the design of Gly-Leu-Phe mimetics by modifying the backbone or side chains to enhance interactions with hydrophobic regions of the opioid receptor binding site.

A key aspect of structure-based design is the use of conformational constraints to lock the peptidomimetic into its bioactive conformation. This can be achieved through cyclization or the introduction of rigid structural elements. For instance, a conformationally restricted analog of [Leu5]enkephalin was synthesized by cyclizing the C-terminal carboxyl group, resulting in a compound with significantly higher potency in the guinea pig ileum assay and greater resistance to degradation. pnas.orgnih.gov

Computational tools are indispensable in structure-based design. Molecular docking simulations can predict how a designed molecule will bind to the receptor, and molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time. These computational approaches enable the design of peptide-drug conjugates, where a peptide scaffold is used to target a small molecule to a specific receptor, a strategy that has been successfully applied to the kappa-opioid receptor. nih.gov

The following table summarizes key structure-activity relationships for analogs of Pro-Leu-Gly-NH2, a related tripeptide, which can inform the structure-based design of Gly-Leu-Phe peptidomimetics.

| Analog (Modification at Leucine position) | Biological Activity (Enhancement of ADTN binding to dopamine (B1211576) receptors) |

| L-Isoleucine | Not significant |

| L-2-Aminohexanoic acid (Ahx) | 16% enhancement at 0.1 µM nih.gov |

| L-2-Aminopentanoic acid | Not significant |

| L-2-Aminobutanoic acid | Not significant |

| L-Phenylalanine | 31% enhancement at 1 µM nih.gov |

| L-Phenylglycine | Not significant |

| L-O-Methyltyrosine | Not significant |

| L-4-Nitrophenylalanine | Not significant |

These findings suggest that modifications to the leucine residue can significantly impact biological activity, with certain aliphatic and aromatic substitutions being favorable. nih.gov This data provides a rational basis for the design of novel Gly-Leu-Phe analogs with potentially enhanced therapeutic properties.

Analytical Method Development and Validation for Glycylleucylphenylalanine Quantification and Characterization

Chromatographic Methodologies

Chromatography is the cornerstone of peptide analysis, providing the high-resolution separation required for quantification and purity assessment. For a tripeptide like Glycylleucylphenylalanine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique.

The development of an RP-HPLC method for this compound focuses on optimizing the separation of the target peptide from potential impurities and degradation products. The presence of a phenylalanine residue provides a chromophore that allows for straightforward ultraviolet (UV) detection. nih.govthermofisher.com

Method development involves a systematic evaluation of several key parameters:

Stationary Phase: A C18 column is typically the first choice for peptide separations due to its hydrophobicity, which provides good retention for nonpolar and moderately polar compounds like this compound. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected to balance resolution, analysis time, and backpressure.

Mobile Phase: A common mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), often acetonitrile (B52724). researchgate.net To improve peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is typically added at a low concentration (e.g., 0.1%) to both solvents. The separation is usually achieved using a gradient elution, where the percentage of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

Detection: The peptide bond absorbs UV light at low wavelengths (around 210-220 nm), offering a universal detection approach for peptides. researchgate.net Additionally, the aromatic ring of the phenylalanine residue has a characteristic absorbance maximum at approximately 258 nm. sielc.com While detection at 258 nm is more selective, detection at ~210 nm often provides higher sensitivity. researchgate.net A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously and provide spectral data to aid in peak identification. nih.gov

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for a 4.6 mm internal diameter column. Column temperature is typically controlled (e.g., at 30°C) to ensure reproducible retention times. researchgate.net

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard choice for peptide separation, providing good retention and resolution. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic phase for eluting the peptide; TFA improves peak symmetry. |

| Gradient | 5% to 60% B over 20 minutes | Allows for effective separation of the peptide from earlier and later eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures stable and reproducible retention times. |

| Detection | UV at 210 nm and 258 nm | 210 nm for high sensitivity (peptide bond); 258 nm for selectivity (phenylalanine). |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

While HPLC-UV is excellent for quantification, coupling liquid chromatography with mass spectrometry (LC-MS) provides an orthogonal detection method that yields critical information on molecular identity and purity.

For identity confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide. This allows for the determination of the molecular weight of this compound, which can be compared against its theoretical value to confirm its identity.

For purity analysis, LC-MS can detect impurities that may co-elute with the main peak in HPLC-UV but have a different mass. Tandem mass spectrometry (MS/MS) can be used for structural elucidation. In this technique, the parent ion corresponding to the protonated peptide is isolated and fragmented. The resulting fragment ions provide information about the amino acid sequence. For tripeptides containing phenylalanine, the phenylalanine immonium ion often appears as a dominant fragment ion, aiding in structural confirmation. electronicsandbooks.com

Spectrophotometric and Spectrofluorimetric Assays

Direct spectroscopic assays can offer a simpler and faster, though typically less specific, alternative to chromatography for quantifying this compound in pure solutions.

Spectrophotometric Assays: These assays rely on the intrinsic UV absorbance of the peptide. The aromatic side chain of phenylalanine exhibits a distinct absorption spectrum with maxima around 252 nm, 258 nm, and 263 nm, which arise from π-π* transitions within the benzene (B151609) ring. thermofisher.com By measuring the absorbance at one of these wavelengths (commonly 258 nm) and using a predetermined molar extinction coefficient, the concentration of the peptide can be calculated via the Beer-Lambert law. sielc.com

Spectrofluorimetric Assays: These methods exploit the native fluorescence of the phenylalanine residue. Phenylalanine is intrinsically fluorescent, and while it has a lower quantum yield compared to tryptophan or tyrosine, its fluorescence is readily measurable. A typical spectrofluorimetric assay would involve exciting the sample at a wavelength around 250-260 nm and measuring the resulting emission at approximately 280 nm. atlantis-press.comnih.gov This technique is highly sensitive but can be susceptible to interference from other fluorescent molecules and environmental factors that cause quenching.

Method Validation Parameters for Reproducibility and Accuracy

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a quantitative method like an HPLC assay for this compound must be validated for several key parameters to ensure its reliability. altabrisagroup.comloesungsfabrik.de

Table 2: ICH Q2(R1) Validation Parameters for a Quantitative HPLC Assay

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis (e.g., via PDA detector) should pass. No interference from blank or placebo at the analyte's retention time. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995. altabrisagroup.com The y-intercept should be insignificant compared to the response at 100% concentration. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For an assay, typically 80% to 120% of the test concentration. europa.eu |

| Accuracy | The closeness of test results to the true value. It is often expressed as percent recovery. | Recovery should be within 98.0% to 102.0% of the known amount. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Precision within-laboratory variations (e.g., different days, analysts, equipment). | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. europa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. RSD of results should be low. |

Sample Preparation Techniques in Complex Biological Matrices

Quantifying this compound in biological matrices such as plasma or serum requires a sample preparation step to remove interfering substances, primarily proteins. nih.gov The goal is to isolate the peptide of interest while minimizing matrix effects that can suppress or enhance the analytical signal. nih.gov

Common techniques include:

Protein Precipitation (PPT): This is a straightforward and widely used method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample (e.g., in a 3:1 solvent-to-plasma ratio). nih.govyoutube.com The solvent denatures and precipitates the large proteins, which are then removed by centrifugation. The resulting supernatant, containing the peptide, can be injected directly or after evaporation and reconstitution. PPT is fast and provides good recovery for a wide range of peptides but may leave other matrix components like phospholipids, potentially causing matrix effects. nih.govyoutube.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., aqueous and organic). While effective for some small molecules, it is less commonly used for small, polar peptides as finding a suitable organic solvent for efficient extraction can be challenging.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects. nih.gov The sample is loaded onto a cartridge containing a solid sorbent. Interfering components are washed away, and the target peptide is then eluted with a suitable solvent. For a peptide like this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange SPE could be effective. SPE protocols require more development but often result in a much cleaner extract, improving assay robustness and sensitivity. youtube.com

Table 3: Comparison of Common Sample Preparation Techniques for Peptides

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent. | Fast, simple, inexpensive, good recovery for a broad range of peptides. nih.gov | Less clean extract, high potential for matrix effects from phospholipids. youtube.com |

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | Provides a very clean extract, reduces matrix effects, allows for sample concentration. nih.gov | More time-consuming and expensive, requires method development, potential for analyte loss during steps. |

Enzymatic Biotransformation and Proteolytic Degradation of Glycylleucylphenylalanine

Identification of Enzymes Involved in Glycylleucylphenylalanine Hydrolysis

The hydrolysis of this compound is predominantly carried out by exopeptidases, which act on the terminal ends of a peptide chain. Given its structure, with a free N-terminal glycine (B1666218) and a free C-terminal phenylalanine, the peptide is a substrate for both aminopeptidases and carboxypeptidases.

Peptidases and proteases are hydrolytic enzymes that cleave peptide bonds by adding a molecule of water. thebiomics.com They are broadly classified based on their site of action. Endopeptidases cleave bonds within the peptide chain, while exopeptidases cleave bonds at the N-terminus or C-terminus. thebiomics.com

Aminopeptidases : These exopeptidases selectively catalyze the cleavage of the N-terminal amino acid from a peptide. nih.gov In the case of this compound, an aminopeptidase (B13392206) would cleave the bond between Glycine and Leucine (B10760876), releasing free Glycine and the dipeptide Leucylphenylalanine. Studies on other tripeptides, such as Gly-Pro-Hyp, have shown they can be hydrolyzed by membrane-bound aminopeptidases like aminopeptidase N. researchmap.jp

Carboxypeptidases : These enzymes catalyze the hydrolysis of the peptide bond at the C-terminal end. wikipedia.org For this compound, a carboxypeptidase would cleave the bond between Leucine and Phenylalanine, releasing free Phenylalanine and the dipeptide Glycylleucine.

Enzyme specificity is determined by the unique three-dimensional structure of the enzyme's active site, which contains binding pockets that accommodate the specific side chains of the amino acids in the substrate peptide. nih.gov

Aminopeptidase Specificity : These enzymes can exhibit either broad or narrow substrate specificity. nih.gov Some bacterial aminopeptidases show a preference for N-terminal leucine, for example. nih.gov The recognition and cleavage of this compound would depend on the specific aminopeptidase's ability to bind the N-terminal Glycine and accommodate the subsequent residues.

Carboxypeptidase Specificity : The specificity of carboxypeptidases varies. Carboxypeptidase A, for instance, preferentially cleaves C-terminal aromatic or branched aliphatic amino acids, such as Phenylalanine, but does not cleave if the C-terminal residue is Proline, Lysine, or Arginine. thebiomics.com This makes this compound a suitable substrate for Carboxypeptidase A. In contrast, Carboxypeptidase B is specific for C-terminal Arginine or Lysine, while Carboxypeptidase C can cleave any C-terminal residue. thebiomics.com

Mechanisms of Enzymatic Degradation

The enzymatic degradation of this compound proceeds via hydrolysis, a reaction wherein a water molecule breaks the peptide bond. The process can be initiated from either the N-terminus or the C-terminus.

N-Terminal Cleavage (Aminopeptidase Action) : An aminopeptidase binds to the N-terminus of the peptide. The enzyme's catalytic machinery facilitates a nucleophilic attack by a water molecule on the carbonyl carbon of the peptide bond between Glycine and Leucine. This leads to the scission of the bond, releasing Glycine and the dipeptide Leucylphenylalanine. The resulting dipeptide is then subsequently hydrolyzed into Leucine and Phenylalanine by a dipeptidase.

C-Terminal Cleavage (Carboxypeptidase Action) : A carboxypeptidase recognizes and binds the C-terminal Phenylalanine residue. The enzymatic mechanism involves the activation of a water molecule, which then attacks the peptide bond between Leucine and Phenylalanine. wikipedia.org This hydrolysis event releases free Phenylalanine and the dipeptide Glycylleucine. A dipeptidase then cleaves Glycylleucine into Glycine and Leucine.

The complete degradation of this compound into its constituent amino acids—Glycine, Leucine, and Phenylalanine—is thus a stepwise process mediated by the sequential action of exopeptidases and dipeptidases.

Impact of Peptide Modifications on Proteolytic Resistance

The inherent susceptibility of peptides to rapid degradation by proteases limits their therapeutic potential. Consequently, various chemical modifications have been developed to enhance their stability and resistance to enzymatic hydrolysis.

| Modification Strategy | Description | Effect on Proteolytic Resistance |

| N-Terminal Acetylation | Addition of an acetyl group to the N-terminal amino group. | Blocks the action of aminopeptidases, thereby preventing N-terminal degradation. |

| C-Terminal Amidation | Conversion of the C-terminal carboxyl group to an amide group. | Confers resistance to carboxypeptidases by removing their substrate recognition site. |

| Incorporation of D-Amino Acids | Replacing naturally occurring L-amino acids with their D-isomers. | Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids, significantly increasing peptide stability. |

| Cyclization | Forming a cyclic peptide structure through a covalent bond (e.g., disulfide bridge or backbone cyclization). | Locks the peptide into a specific conformation that may not be recognized by proteases and protects the terminal ends from exopeptidases. nih.gov |

| Glycosylation | Covalent attachment of sugar moieties to the peptide backbone. | Can sterically hinder the approach of proteases to their cleavage sites. The effect can be enzyme-dependent, sometimes inhibiting and other times promoting degradation by specific proteases like chymotrypsin. mdpi.com |

These strategies can significantly extend the biological half-life of peptides by protecting them from the enzymatic machinery responsible for their degradation.

Role of this compound in Proteolytic Networks

Proteolytic networks are complex systems of interacting proteases, substrates, and inhibitors that regulate a vast array of biological processes. Within this network, small peptides like this compound are typically viewed as transient intermediates in the broader process of protein catabolism.

The primary role of this compound within this network is that of a substrate. It originates from the breakdown of larger proteins by endopeptidases, which cleave internal peptide bonds to generate a variety of smaller peptide fragments. Once formed, this compound becomes a target for exopeptidases (aminopeptidases and carboxypeptidases) that continue the digestive cascade. nih.gov

The complete hydrolysis of the tripeptide contributes its constituent amino acids to the cell's free amino acid pool. These amino acids are then available for various metabolic functions, including the synthesis of new proteins, energy production, or the creation of specialized molecules like glutathione. nih.gov While some specific small peptides can act as signaling molecules, there is currently no evidence to suggest that this compound serves a specific regulatory or signaling function within proteolytic networks. Its primary role appears to be as a short-lived intermediary product on the pathway to complete protein turnover and amino acid recycling. copbela.org

Advanced Research Directions and Emerging Paradigms for Glycylleucylphenylalanine

Systems Biology Approaches to Peptide Function

Systems biology offers a holistic perspective, moving beyond the study of individual components to analyze the complex interactions within a biological system. epfl.ch Applying this to Glycylleucylphenylalanine involves understanding how it perturbs cellular networks and pathways. The goal is to create computational and mathematical models that can simulate and predict the peptide's effect on the entire system. uwaterloo.canih.gov

This approach requires integrating diverse datasets to construct a comprehensive model of the peptide's interactions. For instance, researchers might map the protein-protein interaction network of a cell and then observe how the introduction of this compound alters these connections. Such models can reveal non-obvious functions and downstream effects that would be missed by traditional, linear-pathway analysis. The central aim is to replicate the behavior of the biological system in a computational environment to predict how the introduction of the peptide will alter its state. uwaterloo.ca

Key objectives of a systems biology approach for this compound would include:

Identifying all molecular binding partners.

Mapping the signaling pathways modulated by the peptide.

Understanding feedback and feed-forward loops affected by its presence.

Predicting off-target effects and potential polypharmacology.

Integration of Omics Data for Comprehensive Understanding

To build accurate systems biology models, vast amounts of data from various "omics" disciplines are required. nih.govrsc.org Integrating these datasets provides a multi-layered view of the cellular response to this compound, from the genetic blueprint to the final metabolic output. mdpi.comarxiv.org

Transcriptomics: Measures the changes in messenger RNA (mRNA) expression in response to the peptide, revealing which genes are activated or suppressed.

Proteomics: Analyzes the entire protein content of a cell or tissue, identifying changes in protein abundance, post-translational modifications, and protein-protein interactions following peptide treatment. nih.gov

Metabolomics: Profiles the complete set of small-molecule metabolites, offering a functional readout of the cellular state and showing how metabolic pathways are altered by this compound.

The primary challenge and goal of multi-omics integration is to connect the changes observed at each level. For example, an increase in the transcript for a specific enzyme (transcriptomics) should correlate with an increase in the abundance of that enzyme (proteomics) and a subsequent change in the levels of its metabolic products (metabolomics). nih.gov Tools like pathway enrichment analysis and network biology are used to make these connections and build a coherent picture of the peptide's mechanism of action. mdpi.com

Table 1: Illustrative Multi-Omics Data Integration for this compound Research This table presents hypothetical data to illustrate the type of information gathered and integrated in a multi-omics study.

| Omics Layer | Key Finding (Hypothetical) | Inferred Biological Process | Integration Point |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Upregulation of Gene XYZ mRNA by 2.5-fold. | Increased gene transcription for a metabolic enzyme. | Does the protein level of Enzyme XYZ also increase? |

| Proteomics (Mass Spectrometry) | Increased abundance of Enzyme XYZ protein by 2.1-fold. | Increased synthesis of the metabolic enzyme. | Do the products of Enzyme XYZ's pathway change? |

| Metabolomics (GC-MS/LC-MS) | Decrease in Substrate A; Increase in Product B. | Alteration of metabolic flux through the pathway. | Confirms the functional activity of the upregulated gene/protein. |

High-Throughput Screening Methodologies for Peptide Interactions

High-throughput screening (HTS) allows for the rapid testing of a peptide against thousands of potential targets to identify interactions. creative-peptides.com This technology is crucial for discovering the molecular targets of this compound and for identifying other peptides with similar or enhanced activities. nih.gov HTS assays are typically performed in microplates (96, 384, or 1536 wells) and are highly automated. bmglabtech.com

Common HTS approaches for peptide research include:

Binding Assays: These assays measure the direct binding of this compound to a library of proteins or other macromolecules. Techniques like fluorescence polarization (FP) and time-resolved fluorescence energy transfer (TR-FRET) are common. bmglabtech.com

Cell-Based Assays: These screens use living cells to measure a functional response, such as cell viability, apoptosis, or the activation of a reporter gene, in the presence of the peptide. nih.gov This provides data on the peptide's effect in a more biologically relevant context.